Cas no 2060032-95-1 (2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol)
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-Hexanol, 2-amino-2-(2-fluoroethyl)-4-methyl-
- 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol
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- MDL: MFCD30477621
- Inchi: 1S/C9H20FNO/c1-3-8(2)6-9(11,7-12)4-5-10/h8,12H,3-7,11H2,1-2H3
- InChI Key: WXBWPXICKSLHJA-UHFFFAOYSA-N
- SMILES: C(O)C(N)(CCF)CC(C)CC
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-320195-0.05g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 0.05g |
$1381.0 | 2023-09-04 | ||
| Enamine | EN300-320195-0.1g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 0.1g |
$1447.0 | 2023-09-04 | ||
| Enamine | EN300-320195-0.25g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 0.25g |
$1513.0 | 2023-09-04 | ||
| Enamine | EN300-320195-0.5g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 0.5g |
$1577.0 | 2023-09-04 | ||
| Enamine | EN300-320195-1.0g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-320195-2.5g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 2.5g |
$3220.0 | 2023-09-04 | ||
| Enamine | EN300-320195-5.0g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 5.0g |
$4764.0 | 2023-02-24 | ||
| Enamine | EN300-320195-10.0g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 10.0g |
$7065.0 | 2023-02-24 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01086044-1g |
2-Amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 95% | 1g |
¥8127.0 | 2023-03-11 | |
| Enamine | EN300-320195-1g |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol |
2060032-95-1 | 1g |
$1643.0 | 2023-09-04 |
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol
Introduction to 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol (CAS No. 2060032-95-1)
2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol, identified by its Chemical Abstracts Service (CAS) number 2060032-95-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, combines an amino group, a fluoroethyl side chain, and a methyl-substituted hexan-1-ol backbone, making it a versatile intermediate in the development of novel therapeutic agents.
The molecular structure of 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol encompasses several key functional groups that contribute to its reactivity and potential biological activity. The presence of the primary amino group (–NH₂) at the 2-position allows for facile participation in various chemical transformations, including amide bond formation, urea synthesis, and Schiff base condensation reactions. Additionally, the fluoroethyl side chain (–CH₂CH₂F) introduces fluorine atoms, which are well-known for their ability to modulate metabolic stability, lipophilicity, and binding affinity in drug molecules.
The 4-methylhexan-1-ol backbone provides a hydrophobic environment that can enhance the compound's solubility in lipophilic solvents and facilitate interactions with membrane-bound targets. This structural motif is particularly relevant in the design of bioactive molecules targeting neurological and cardiovascular systems, where lipid solubility is often a critical factor. The combination of these features makes 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of fluorinated compounds due to their enhanced pharmacokinetic properties. Fluorine atoms can influence drug metabolism by affecting enzyme-catalyzed reactions, leading to improved bioavailability and prolonged half-life. The incorporation of fluorine into pharmaceuticals has been extensively studied, with notable successes in antiviral, anticancer, and anti-inflammatory agents. The fluoroethyl group in 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol aligns with this trend, offering a potential scaffold for designing next-generation therapeutics.
One of the most compelling aspects of 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol is its utility as a building block in peptidomimetic chemistry. Peptidomimetics are synthetic analogs of natural peptides that aim to replicate their biological activity while overcoming limitations such as poor stability or immunogenicity. The compound's ability to undergo selective modifications at multiple positions allows chemists to design intricate molecular architectures that mimic peptide motifs. This approach has been particularly successful in targeting protein-protein interactions, which are often difficult to inhibit with traditional small-molecule drugs.
Recent advancements in computational chemistry have further enhanced the potential applications of 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol. Machine learning models and molecular docking simulations have enabled researchers to predict the binding affinity and selectivity of fluorinated compounds against various biological targets with high accuracy. These tools have accelerated the discovery process by allowing virtual screening of large libraries of potential drug candidates before experimental synthesis. The integration of such computational methods with traditional synthetic strategies has led to more efficient and targeted drug development pipelines.
The pharmaceutical industry has also shown increasing interest in developing treatments for neurological disorders, where small molecules with precise targeting capabilities are highly sought after. The structural features of 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol make it an attractive candidate for this domain. For instance, its lipophilic nature could facilitate crossing the blood-brain barrier, while the fluoroethyl group may enhance interaction with neuronal receptors or enzymes involved in neurodegenerative diseases.
Another area where this compound shows promise is in anti-inflammatory drug development. Inflammation is a hallmark of many chronic diseases, and fluorinated analogs have demonstrated improved efficacy compared to non-fluorinated counterparts due to their enhanced metabolic stability and prolonged action. The primary amine group in 2-amino-2-(2-fluoroethyl)-4-methylhexan-1-ol could be functionalized to produce derivatives that inhibit key pro-inflammatory pathways without causing significant side effects.
The synthesis of CAS No. 2060032-95-1 involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to construct complex carbon-carbon bonds efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization at different positions within the molecule. These synthetic approaches not only showcase the versatility of modern organic chemistry but also contribute to sustainable drug manufacturing processes by minimizing waste and improving yields.
The safety profile of CAS No. 2060032-95-1 is another critical consideration in its application as a pharmaceutical intermediate. While preliminary studies suggest that this compound exhibits moderate solubility in water and organic solvents, further toxicological assessments are necessary to evaluate its potential effects on human health and the environment. Compliance with Good Manufacturing Practices (GMP) ensures that all production processes adhere to stringent quality control measures, guaranteeing consistency and purity for research and commercial applications.
In conclusion,CAS No 2060032951, or amino-fluoroethylmethylehexanol, represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and versatile reactivity. Its potential applications span across multiple therapeutic areas, including neurology and inflammation management, underscored by ongoing research into fluorinated compounds' pharmacological benefits.
The integration of computational tools with synthetic methodologies has further propelled its utility as a key intermediate in drug discovery pipelines.
As scientific understanding continues to evolve,CAS No 206003295, along with related derivatives, will undoubtedly play an increasingly important role in shaping future therapeutic strategies.
The continued exploration of this compound promises not only novel treatments but also deeper insights into structure-function relationships within bioactive molecules.
This synergy between academia
and industry exemplifies how specialized intermediates like CAS No 206003295, can drive innovation across multiple scientific disciplines.
The future holds exciting possibilities as researchers harness
the full potential
of compounds like this one.
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